molecular formula C13H14ClN5O B2382887 2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396880-25-3

2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2382887
CAS No.: 1396880-25-3
M. Wt: 291.74
InChI Key: XQEAMBQDYSVJSE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group and a cyclopentyl carboxamide side chain. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and hydrogen-bonding capacity, making them valuable in medicinal and agrochemical research. The 4-chlorophenyl moiety enhances lipophilicity and may influence target binding, while the cyclopentyl group contributes to steric and solubility properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclopentyltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-9-5-7-11(8-6-9)19-17-12(16-18-19)13(20)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEAMBQDYSVJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Cyclopentyl Group Addition: The cyclopentyl group can be added via a Grignard reaction using cyclopentylmagnesium bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity to these targets, while the cyclopentyl group can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, enabling comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name (Structure) Core Heterocycle Substituents Biological Activity Evidence ID
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Chlorophenyl, thioacetamide Insecticidal (vs. cowpea aphid)
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Imidazole 4-Chlorophenyl, methyl, ethyl ester Sirtuin inhibition (anticancer)
5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide Oxadiazole 4-Chloro-2-phenoxyphenyl, cyclohexyl Not specified (structural data)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene Nitrothiophene, trifluoromethyl phenyl Antibacterial
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Triazole 4-Chlorophenyl, cyclopentenylamino Antiviral (SARS-CoV-2 target)

Key Comparative Insights

Heterocyclic Core Influence
  • Tetrazole vs. Pyridine (): Pyridine-based analogs exhibit potent insecticidal activity against cowpea aphid, surpassing acetamiprid .
  • Tetrazole vs. Imidazole () : The imidazole derivative in shows strong sirtuin inhibition, attributed to its methyl-substituted imidazole and ester group . Tetrazoles, with higher nitrogen density, may exhibit distinct binding modes to enzymes like HDACs or kinases.
  • Tetrazole vs. Oxadiazole () : Oxadiazoles are bioisosteres of tetrazoles but with reduced nitrogen content. The cyclohexyl group in ’s oxadiazole analog may increase lipophilicity compared to the cyclopentyl group in the target compound, affecting membrane permeability .
Substituent Effects
  • 4-Chlorophenyl Group : Ubiquitous in agrochemicals (e.g., metconazole in ), this moiety enhances target affinity via hydrophobic interactions. In and , its presence correlates with insecticidal and antiviral activities, respectively .
  • Cycloalkyl vs. Aromatic Side Chains : The cyclopentyl carboxamide in the target compound may confer better steric complementarity to enzyme pockets compared to the cyclohexyl group in or the trifluoromethylphenyl in . Smaller cycloalkyl groups (e.g., cyclopentyl) often improve solubility over bulkier analogs .

Biological Activity

2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structure features a tetrazole ring, a chlorophenyl group, and a cyclopentyl moiety, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name2-(4-chlorophenyl)-N-cyclopentyltetrazole-5-carboxamide
CAS Number1396880-25-3
Molecular FormulaC13H14ClN5O
Molecular Weight281.73 g/mol
InChI KeyXQEAMBQDYSVJSE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylate groups, allowing it to bind to various enzymes and receptors. This binding may lead to inhibition or activation of biochemical pathways, which can result in antimicrobial , anticancer , and anti-inflammatory effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory responses.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways associated with disease processes.
  • Free Radical Scavenging : Potential antioxidant properties that help mitigate oxidative stress.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various in vitro assays. It has shown promise in inhibiting the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A comparative study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting superior efficacy.
  • Anticancer Activity Assessment : In a recent study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against these cancer types .
  • Inflammatory Response Modulation : Research involving animal models demonstrated that treatment with this compound led to a reduction in inflammatory markers in serum following induced inflammation, supporting its potential use in anti-inflammatory therapies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential steps:
  • Tetrazole ring formation : Use sodium azide (NaN₃) with nitriles or cyanoguanidines under reflux conditions in solvents like ethanol or DMF .
  • Substitution reactions : Introduce the 4-chlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution using Cu catalysts .
  • Carboxamide linkage : React the tetrazole intermediate with cyclopentylamine using coupling agents like EDC/HOBt or DCC .
    Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR (¹H/¹³C) : Identify protons on the chlorophenyl (δ 7.4–7.6 ppm) and cyclopentyl groups (δ 1.5–2.5 ppm) .
  • IR spectroscopy : Detect the tetrazole ring (C=N stretch at ~1600 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 347.1 for C₁₃H₁₄ClN₅O) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for:
  • Enzyme inhibition : Use COX-1/COX-2 assays (fluorometric or colorimetric) to assess anti-inflammatory potential .
  • Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial properties : Perform broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved?

  • Methodological Answer :
  • Solubility studies : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the tetrazole ring) .
  • Statistical DOE : Apply factorial design to isolate variables (pH, temperature) affecting stability .

Q. What computational strategies predict its binding affinity to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 1PXX) to model interactions between the chlorophenyl group and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QM/MM calculations : Analyze electron density shifts at the tetrazole-carboxamide junction using Gaussian 16 .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd/Cu catalysts for Ullmann coupling to reduce side products .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during tetrazole cyclization .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust stoichiometry dynamically .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (cell lines, incubation times) from PubChem BioAssay data .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • SAR analysis : Modify substituents (e.g., replacing Cl with F on the phenyl ring) to isolate pharmacophoric groups .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer :
  • Toxicity : Use PPE (gloves, goggles) due to potential tetrazole-related mutagenicity .
  • Storage : Store under argon at –20°C to prevent oxidation of the tetrazole ring .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid releasing chlorinated byproducts .

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